2-Ethyl-6-fluorobenzoic acid 2-Ethyl-6-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 479676-22-7
VCID: VC3250183
InChI: InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=C(C(=CC=C1)F)C(=O)O
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol

2-Ethyl-6-fluorobenzoic acid

CAS No.: 479676-22-7

Cat. No.: VC3250183

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-fluorobenzoic acid - 479676-22-7

Specification

CAS No. 479676-22-7
Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
IUPAC Name 2-ethyl-6-fluorobenzoic acid
Standard InChI InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key MFXILNDORCQUKP-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)F)C(=O)O
Canonical SMILES CCC1=C(C(=CC=C1)F)C(=O)O

Introduction

Structure and Basic Properties

2-Ethyl-6-fluorobenzoic acid belongs to the family of fluorinated benzoic acids, which have gained significant attention in medicinal chemistry and pharmaceutical development. Based on structural analysis of similar compounds, we can deduce several key properties of this compound.

The molecular structure features a benzoic acid core with strategic substitutions that affect its chemical behavior and potential applications. The ethyl group at position 2 contributes hydrophobicity, while the fluorine atom at position 6 influences electronic properties of the molecule. These structural characteristics give 2-Ethyl-6-fluorobenzoic acid unique chemical properties.

Molecular Information

Based on the data available for similar compounds, we can estimate the following molecular properties:

PropertyValueNotes
Molecular FormulaC9H9FO2Identical to isomeric 2-Ethyl-4-fluorobenzoic acid
Molecular Weight168.17 g/molCalculated from atomic weights
Exact Mass~168.06Based on similar fluorobenzoic acid derivatives
Polar Surface Area (PSA)~37.3Estimated from similar compounds
LogP~2.1Predicted octanol-water partition coefficient

The molecular formula C9H9FO2 corresponds to the structure with a benzoic acid base, one ethyl group, and one fluorine substituent .

Chemical and Physical Properties

Physical State and Appearance

2-Ethyl-6-fluorobenzoic acid is likely to exist as a crystalline solid at room temperature, similar to other substituted benzoic acids. The physical appearance would be expected to be a white to off-white crystalline powder, though this may vary based on purity and crystallization conditions.

Solubility Profile

Like most benzoic acid derivatives, 2-Ethyl-6-fluorobenzoic acid would be expected to have:

  • Limited solubility in water

  • Good solubility in organic solvents such as ethanol, methanol, acetone, and ethyl acetate

  • Increased water solubility in alkaline conditions due to deprotonation of the carboxylic acid group

The presence of the fluorine atom influences the electron distribution across the molecule, potentially affecting hydrogen bonding patterns and consequent solubility characteristics.

Synthesis Methods

Carboxylation of 2-Ethyl-1-fluoro-3-bromobenzene

This approach would involve a halogen-metal exchange followed by carboxylation:

  • Treatment of 2-Ethyl-1-fluoro-3-bromobenzene with a strong base like n-BuLi

  • Reaction with CO2

  • Acidic workup to yield the carboxylic acid

Oxidation of 2-Ethyl-6-fluorotoluene

This method would involve:

  • Oxidation of the methyl group using potassium permanganate or other oxidizing agents

  • Acid workup to yield the carboxylic acid product

Related Synthetic Procedures

The synthesis of 2-bromo-6-fluorobenzoic acid described in patent literature provides insight into approaches that might be adapted for 2-Ethyl-6-fluorobenzoic acid. The described method utilizes o-fluorobenzonitrile as a starting material through a multi-step process including nitration, reduction, bromination, and hydrolysis steps .

The final conversion yields a yellow powder substance with purity of 98.8%, with the patent reporting a total yield of 16.9% across all steps . Similar methodologies could potentially be adapted for the synthesis of 2-Ethyl-6-fluorobenzoic acid by substituting appropriate reagents to introduce the ethyl group instead of the bromine.

Spectroscopic Characteristics

Predicted 1H NMR Features

The proton NMR spectrum would likely show:

  • A triplet around δ 1.2-1.3 ppm for the methyl protons of the ethyl group

  • A quartet around δ 2.7-2.9 ppm for the methylene protons of the ethyl group

  • Complex aromatic signals between δ 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by both H-H coupling and H-F coupling

  • A broad singlet around δ 12-13 ppm for the carboxylic acid proton

Predicted 13C NMR Features

The carbon NMR spectrum would likely exhibit:

  • A signal around δ 13-14 ppm for the methyl carbon of the ethyl group

  • A signal around δ 25-27 ppm for the methylene carbon of the ethyl group

  • Aromatic carbon signals between δ 115-170 ppm, with the carbon attached to fluorine showing characteristic splitting due to C-F coupling

  • A carbonyl carbon signal around δ 170-175 ppm

Fluorine NMR

The 19F NMR would be expected to show a single signal, potentially in the range of δ -110 to -120 ppm, comparable to the chemical shift observed for other 6-fluorobenzoic acid derivatives .

Biological Activity and Applications

Role in Organic Synthesis

2-Ethyl-6-fluorobenzoic acid could serve as a valuable building block in the synthesis of more complex molecules, including:

  • Pharmaceutically active compounds

  • Advanced materials with specific electronic properties

  • Liquid crystal components

  • Agrochemicals with enhanced stability

The carboxylic acid functionality provides a versatile handle for further transformations, including esterification, amide formation, and reduction.

Comparison with Related Compounds

Structure-Activity Relationship Analysis

The positional isomer 2-Ethyl-4-fluorobenzoic acid (CAS: 194487-61-1) provides a useful comparison point. Both compounds share identical molecular formulas and weights, but the different position of the fluorine atom leads to distinct electronic distributions and potentially different biological activities .

Property2-Ethyl-6-fluorobenzoic acid2-Ethyl-4-fluorobenzoic acid
Molecular FormulaC9H9FO2C9H9FO2
Molecular Weight168.17 g/mol168.17 g/mol
Fluorine PositionPosition 6 (meta to COOH)Position 4 (para to COOH)
Electronic EffectsDirect influence on carboxylic acidExtended resonance effect

The different substitution patterns would influence reaction rates, acidity of the carboxylic group, and binding interactions with biological targets.

Comparison with 2-Bromo-6-fluorobenzoic acid

2-Bromo-6-fluorobenzoic acid, described in patent literature, shares the 6-fluorobenzoic acid core structure but features a bromine instead of an ethyl group at position 2 . The bromine substituent, being more electronegative and a potential leaving group, would confer different reactivity compared to the ethyl substituent in 2-Ethyl-6-fluorobenzoic acid.

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